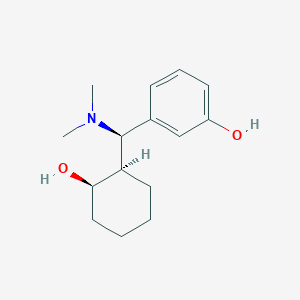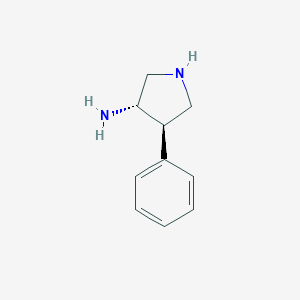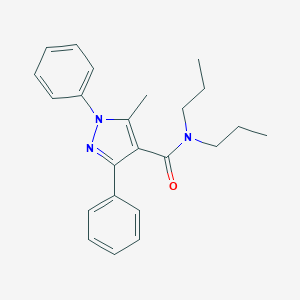
Ciramadol
Vue d'ensemble
Description
Le ciramadol, également connu sous le nom de WY-15,705, est un analgésique opioïde développé à la fin des années 1970. Il est apparenté à la phéncyclidine, au tramadol, au tapentadol et à la venlafaxine. Le this compound agit comme un agoniste-antagoniste mixte pour le récepteur μ-opioïde, ce qui lui confère un potentiel de dépendance relativement faible et un plafond de dépression respiratoire, ce qui en fait un médicament relativement sûr .
Applications De Recherche Scientifique
Ciramadol has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its interaction with biological systems, particularly the μ-opioid receptor.
Medicine: this compound is used as an analgesic for pain management, with studies comparing its efficacy and safety to other opioids.
Industry: Its synthesis and production methods are of interest for industrial applications.
Mécanisme D'action
Target of Action
Ciramadol is an opioid analgesic that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression.
Mode of Action
This compound acts as a mixed agonist-antagonist for the μ-opioid receptor . As an agonist, it binds to the receptor and activates it, leading to analgesic effects. As an antagonist, it can block the effects of other opioids, which may contribute to its relatively low abuse potential .
Result of Action
The primary result of this compound’s action is analgesia, or pain relief . It has been found to have a slightly higher potency and effectiveness as an analgesic than codeine, but is weaker than morphine . Other effects include sedation and nausea, but these are generally less severe than with other similar drugs .
Analyse Biochimique
Biochemical Properties
Ciramadol interacts with the μ-opioid receptor, acting as both an agonist and antagonist . This dual action contributes to its analgesic properties. The compound’s molecular weight is 249.35, and its formula is C15H23NO2 .
Cellular Effects
This compound has been shown to have potent analgesic effects, providing relief from moderate to severe pain . It acts on the μ-opioid receptor, influencing cell signaling pathways related to pain perception .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the μ-opioid receptor . This interaction can result in both the activation and inhibition of the receptor, contributing to its analgesic effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented. Opioid analgesics like this compound generally show a dose-dependent increase in analgesic effect, with higher doses providing greater pain relief. Adverse effects, such as respiratory depression, can also increase with higher doses .
Metabolic Pathways
Opioid analgesics are generally metabolized in the liver, often involving cytochrome P450 enzymes .
Transport and Distribution
Opioid analgesics are generally distributed throughout the body, reaching high concentrations in the brain due to their lipophilic nature .
Méthodes De Préparation
La synthèse du ciramadol implique plusieurs étapes :
Condensation de Claisen-Schmidt : La réaction entre le 3-(méthoxyméthoxy)benzaldéhyde et la cyclohexanone produit un composé intermédiaire.
Addition de Michael : La diméthylamine est ajoutée à l'intermédiaire pour former une aminocétone.
Réduction : La cétone est réduite stéréospécifiquement pour donner un aminoalcool cis.
Hydrolyse : L'hydrolyse douce du produit donne le phénol libre, le this compound.
Analyse Des Réactions Chimiques
Le ciramadol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.
Réduction : La réduction du groupe cétone dans sa synthèse est une étape clé.
Substitution : Il peut subir des réactions de substitution, en particulier impliquant le groupe diméthylamino.
Les réactifs couramment utilisés dans ces réactions comprennent la diméthylamine et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final de this compound .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est étudié pour ses propriétés chimiques et ses réactions uniques.
Biologie : La recherche se concentre sur son interaction avec les systèmes biologiques, en particulier le récepteur μ-opioïde.
Médecine : Le this compound est utilisé comme analgésique pour la gestion de la douleur, avec des études comparant son efficacité et sa sécurité à celles d'autres opioïdes.
Industrie : Sa synthèse et ses méthodes de production présentent un intérêt pour les applications industrielles.
Mécanisme d'action
Le this compound exerce ses effets en agissant comme un agoniste-antagoniste mixte au niveau du récepteur μ-opioïde. Cette interaction conduit à des effets analgésiques avec un risque moindre de dépression respiratoire et de dépendance par rapport aux autres opioïdes. Les cibles moléculaires et les voies impliquées comprennent la modulation des signaux de la douleur dans le système nerveux central .
Comparaison Avec Des Composés Similaires
Le ciramadol est comparé à plusieurs composés similaires, notamment :
Phéncyclidine : Tous deux sont liés structurellement, mais la phéncyclidine a un potentiel de dépendance plus élevé.
Tramadol : Le this compound a un mécanisme d'action similaire, mais il est considéré comme plus sûr en raison de son potentiel de dépendance plus faible.
Tapentadol : Tous deux sont utilisés pour la gestion de la douleur, mais le this compound présente un profil de sécurité unique.
L'unicité du this compound réside dans son profil d'efficacité et de sécurité équilibré, ce qui en fait un composé précieux pour la gestion de la douleur avec moins d'effets secondaires par rapport aux autres opioïdes .
Propriétés
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLONZTPXCUPU-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018412 | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-31-8 | |
| Record name | Ciramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciramadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
![3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B49872.png)

